Pentafluorobenzyl acrylate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to pentafluorobenzyl acrylate, such as pentabromobenzyl acrylate, typically involves processes like bromination and esterification, starting from base materials such as toluene. These processes lead to the formation of reactive intermediates, which are then transformed into the desired product through further chemical reactions, including esterification with acrylic acid, under specific conditions involving solvents, catalysts, and inhibitors (Gao Cun-sheng, 2012).
Molecular Structure Analysis
The molecular structure of pentafluorobenzyl acrylate derivatives can be characterized using techniques such as NMR and FT-IR. These analytical methods provide detailed information about the chemical structure and functional groups present in the molecule, essential for understanding its reactivity and properties (Gao Cun-sheng, 2012).
Chemical Reactions and Properties
Pentafluorobenzyl acrylate and its derivatives exhibit high reactivity towards various nucleophiles due to the presence of the pentafluorobenzyl group, making them suitable for a range of chemical modifications. This reactivity is exploited in the synthesis of multifunctional materials, where the polymers obtained from pentafluorophenyl acrylate derivatives can react with primary and secondary amines, as well as alcohols, under specific conditions to yield products with desired functionalities (M. Eberhardt et al., 2005).
Physical Properties Analysis
The physical properties of pentafluorobenzyl acrylate derivatives, such as solubility, thermal stability, and polymerization behavior, are significantly influenced by the fluorinated groups in their structure. These properties are crucial for determining the materials' suitability for specific applications, including their use as flame retardants and in the creation of functional polymers with tailored characteristics (M. Eberhardt et al., 2005).
Chemical Properties Analysis
The chemical properties of pentafluorobenzyl acrylate derivatives, including their reactivity, stability, and compatibility with various chemical reagents, are foundational to their application in creating novel materials. The ability to undergo controlled reactions with thiols, amines, and other functional groups allows for the synthesis of polymers and copolymers with specific properties, such as enhanced thermal stability, flame retardancy, and mechanical strength (M. Eberhardt et al., 2005).
Scientific Research Applications
Application in Polymer Chemistry
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Methods of Application or Experimental Procedures : PFBA is prepared from acrylic acid and 2,3,4,5,6-pentafluorobenzyl bromide in the presence of anhydrous potassium carbonate and BHT . The yield is 82% for a reaction based on 2.5 g of 2,3,4,5,6-pentafluorobenzyl bromide .
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Results or Outcomes : The resulting Poly(pentafluorobenzyl methacrylate) can be further modified with amines, thiols, and carbonylthiolates . This allows for the creation of a variety of polymers with different properties, expanding the potential applications of these materials .
Application in Polymerisation-Induced Self Assembly (PISA)
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Methods of Application or Experimental Procedures : In PISA, the hydrophobic chain of an amphiphilic block copolymer is grown in situ. If a sufficiently asymmetric diblock copolymer is targeted, the aggregate morphology evolves from spheres to cylinders to vesicles to bilayers via various ‘exotic’ intermediates during the growth of the insoluble second block .
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Results or Outcomes : The resulting block copolymer nanoparticles have potential applications in medicine, biology, materials science, energy, coating, and many more .
Application in Coatings and Paints
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Results or Outcomes : The resulting coatings and paints have a number of desirable properties, including good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
Application in Adhesives
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Results or Outcomes : The resulting adhesives have a number of desirable properties, including good impact toughness, resistance to breakage, and fairly good heat and oil resistance .
Application in Cosmetics
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Results or Outcomes : The resulting cosmetic products have a number of desirable properties, including good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
Application in Biomedical Field
Safety And Hazards
Future Directions
While specific future directions for Pentafluorobenzyl acrylate were not found in the search results, the field of acrylate chemistry, particularly in the area of polymerization-induced self-assembly (PISA), is a topic of ongoing research . This includes the development of new initiation processes, the creation of high-order structures, and the production of hybrid materials .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJGUSJTKJBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorobenzyl acrylate | |
CAS RN |
153614-61-0 | |
Record name | 153614-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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